Methyl 2-(2-hydroxyphenyl)propanoate
Description
Structural Archetypes and Synthetic Challenges within Phenolic Esters
The core structure of alpha-substituted phenolic propanoate esters features a chiral center at the C2 position of the propanoate chain. The nature of the substituent at this position, along with the substitution pattern on the phenolic ring, defines the specific archetype. A significant challenge in the synthesis of these compounds is the stereocontrolled introduction of the alpha-substituent. Achieving high levels of enantioselectivity is often a primary goal, as the biological activity of the final products frequently depends on a specific stereoisomer.
Furthermore, the presence of the phenolic hydroxyl group introduces both a challenge and an opportunity. It can direct certain reactions through chelation control but may also require protection and deprotection steps, adding to the synthetic complexity. The ortho-positioning of the hydroxyl group in compounds like Methyl 2-(2-hydroxyphenyl)propanoate can lead to intramolecular hydrogen bonding, influencing the molecule's conformation and reactivity.
Historical Evolution of Synthetic Methodologies for Benzenepropanoate Derivatives
The synthesis of benzenepropanoate derivatives has a rich history, with early methods often relying on classical reactions such as the malonic ester synthesis or the Reformatsky reaction. These approaches, while foundational, often lacked stereocontrol and required harsh reaction conditions.
The advent of modern organometallic chemistry brought about a paradigm shift. Cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings, have become powerful tools for the construction of the carbon-carbon bond between the aromatic ring and the propanoate moiety. For the synthesis of 2-arylpropanoic acids, often referred to as "profens," which are structurally related to the compound of interest, various methods have been developed. These include the carbonylation of styrenes, the rearrangement of aryl ketones, and the direct arylation of propanoates.
A significant leap forward has been the development of asymmetric and stereoselective synthetic methods. The use of chiral auxiliaries, chiral catalysts (including transition metal complexes and organocatalysts), and enzymatic resolutions has enabled the synthesis of enantiomerically enriched benzenepropanoate derivatives. For instance, the asymmetric hydrogenation of α,β-unsaturated precursors has proven to be a highly effective strategy.
A notable, though more complex, synthetic route towards a related compound, methyl 3,3-dimethoxy-2-[2-hydroxyphenyl]propanoate, involves the reaction of 3-(α-methoxy)methylenebenzofuran-2(3H)-one with methanol (B129727) in the presence of a base like potassium carbonate or sodium methoxide (B1231860). google.com This suggests that benzofuranone-based precursors could be valuable starting materials for accessing ortho-hydroxyphenyl substituted propanoates.
Contemporary Significance of this compound as a Synthetic Synthon
While much of the focus in the literature has been on the 3- and 4-hydroxy isomers of phenylpropanoates, this compound is emerging as a valuable and versatile synthetic synthon. Its unique structural features, particularly the ortho-hydroxyl group, allow it to participate in a range of chemical transformations that are not as readily accessible to its isomers.
The carboxylic acid of the unesterified parent compound, (2R)-2-(2-Hydroxyphenyl)propanoic acid, can readily undergo esterification to form the target methyl ester. smolecule.com The phenolic hydroxyl group can be oxidized to form quinones or other oxidized products, while the carboxylic acid can be reduced. smolecule.com Both the phenolic and carboxylic acid groups can also be involved in substitution reactions. smolecule.com
The close proximity of the hydroxyl and the propanoate side chain in this compound can be exploited in cyclization reactions to form heterocyclic structures, such as coumarins and chromanones, which are prevalent motifs in many biologically active natural products. The ability to control the stereocenter at the alpha-position during or after its synthesis makes it a powerful building block for the asymmetric synthesis of these complex targets.
Research Trajectories and Unexplored Frontiers in this compound Chemistry
The future of this compound chemistry is bright, with several exciting research avenues yet to be fully explored. The development of more efficient and highly stereoselective catalytic methods for its direct synthesis remains a key objective. This includes the exploration of novel catalyst systems, including those based on earth-abundant metals, and the application of biocatalysis.
The full potential of this compound as a chiral building block in total synthesis is still being uncovered. Its application in the synthesis of novel analogues of known natural products or in the creation of entirely new molecular scaffolds with potential biological activity is a promising area of research.
Furthermore, computational studies could provide deeper insights into the reactivity and conformational preferences of this molecule, guiding the design of new synthetic strategies and the prediction of its behavior in complex reaction cascades. The exploration of its utility in materials science, for example as a monomer for the synthesis of specialty polymers with unique properties derived from the ortho-hydroxyl group, represents another largely unexplored frontier. The development of enantiomerically pure hydroxycarboxylic acids and their derivatives is a growing field with potential applications in fine chemicals, pharmaceuticals, and biodegradable polymers. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(2-hydroxyphenyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(10(12)13-2)8-5-3-4-6-9(8)11/h3-7,11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDFNJOUVTODWIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701279124 | |
| Record name | Methyl 2-hydroxy-α-methylbenzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701279124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54493-89-9 | |
| Record name | Methyl 2-hydroxy-α-methylbenzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54493-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-hydroxy-α-methylbenzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701279124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 2 2 Hydroxyphenyl Propanoate
Sustainable and Green Chemical Syntheses
Modern synthetic chemistry emphasizes the development of processes that are not only efficient but also environmentally benign. This includes the use of non-toxic solvents, renewable materials, and catalytic methods.
A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Biocatalytic transformations, such as the enzymatic resolutions discussed previously, are often conducted in aqueous buffer solutions, which significantly improves the environmental profile of the synthesis. mdpi.com For example, the lipase-catalyzed hydrolysis of racemic esters is typically performed in a phosphate (B84403) buffer, sometimes with a minimal amount of a water-miscible co-solvent to aid substrate solubility. mdpi.com
For esterification reactions, which are the final step in producing the target methyl ester from the corresponding acid, aqueous-organic two-phase systems can be employed. wur.nl In such systems, the enzyme can be stabilized in the aqueous phase while the substrates and products are primarily in the organic phase, facilitating both the reaction and subsequent separation.
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity under mild conditions. As detailed in the context of kinetic resolution (Section 2.3.3), lipases are highly effective for the enantioselective hydrolysis of racemic esters. researchgate.netmdpi.comnih.govnih.gov This high degree of selectivity stems from the precisely shaped three-dimensional structure of the enzyme's active site.
Beyond resolution, enzymes can be used for asymmetric synthesis. For instance, ene reductases from the 'old yellow enzyme' family are capable of the asymmetric bioreduction of activated C=C double bonds. researchgate.net This could be applied to a precursor like methyl 2-(2-hydroxyphenyl)acrylate to directly form one enantiomer of Methyl 2-(2-hydroxyphenyl)propanoate with high enantiomeric excess. The integration of biocatalytic steps offers a powerful route to chiral compounds that aligns with the principles of green chemistry. patsnap.com
Table 2: Overview of Biocatalytic Transformation Strategies
| Biocatalytic Method | Enzyme Class | Application to Target Synthesis | Key Advantage | Representative References |
|---|---|---|---|---|
| Kinetic Resolution | Lipase (B570770) | Selective hydrolysis of one enantiomer of racemic this compound | High enantioselectivity (E > 200 reported for analogues), mild aqueous conditions | mdpi.com, researchgate.net, nih.gov |
| Asymmetric Reduction | Ene Reductase | Reduction of a prochiral acrylate (B77674) precursor to form a single enantiomer of the target ester | Direct asymmetric synthesis, high enantiomeric excess (>99% ee for analogues) | researchgate.net |
| Coenzyme A Ester Synthesis | Coenzyme A Ligase | Enzymatic synthesis of aromatic coenzyme A esters as potential biological intermediates | High conversion (up to 95%) and facile production of biological reagents | nih.gov |
Elucidation of Reaction Mechanisms and Chemical Transformations of Methyl 2 2 Hydroxyphenyl Propanoate
Mechanistic Investigations of Hydroxyl Group Reactivity
The phenolic hydroxyl group is a primary site for various chemical transformations. Its reactivity is significantly modulated by its position on the benzene (B151609) ring relative to the ester-containing side chain, which allows for the formation of a stable intramolecular hydrogen bond.
Etherification of the phenolic hydroxyl group in Methyl 2-(2-hydroxyphenyl)propanoate can be achieved through various methods, with the Williamson ether synthesis being a classic and adaptable approach. This reaction converts the weakly nucleophilic hydroxyl group into a much more potent nucleophile, the phenoxide ion, by treatment with a strong base.
Mechanism:
Deprotonation: The first step involves the deprotonation of the phenolic hydroxyl group by a strong base, such as sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH), to form a sodium phenoxide intermediate. This salt is significantly more nucleophilic than the starting phenol (B47542).
Nucleophilic Substitution: The resulting phenoxide ion then acts as a nucleophile, attacking an alkyl halide (e.g., methyl iodide or ethyl bromide) in a second-order nucleophilic substitution (SN2) reaction. The phenoxide displaces the halide ion, forming the corresponding ether and a sodium halide salt as a byproduct.
The kinetics of this SN2 reaction are dependent on the concentration of both the phenoxide and the alkyl halide. The rate is also sensitive to the steric hindrance of the alkyl halide and the nature of the solvent. Polar aprotic solvents are typically employed to solvate the cation while leaving the nucleophile relatively free, thus accelerating the reaction.
Acylation of the phenolic hydroxyl group results in the formation of a new ester linkage. This transformation is commonly performed using an acylating agent like an acid anhydride (B1165640) or an acyl chloride in the presence of a base catalyst.
Mechanism (using Acetic Anhydride):
A well-understood analogue for this process is the acylation of the hydroxyl group on salicylic (B10762653) acid to form acetylsalicylic acid (aspirin). miracosta.edu
Activation (optional): In the presence of an acid catalyst, the carbonyl oxygen of the acetic anhydride is protonated, increasing its electrophilicity. With a base catalyst (like pyridine), the catalyst may act as a nucleophile to form a highly reactive acyl-pyridinium intermediate.
Nucleophilic Attack: The lone pair of electrons on the phenolic oxygen of this compound attacks one of the carbonyl carbons of the acetic anhydride. This forms a tetrahedral intermediate.
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a carboxylate ion (acetate) as a leaving group.
Deprotonation: A base (or the acetate (B1210297) ion itself) removes the proton from the phenolic oxygen, yielding the final acylated product and a corresponding acid byproduct.
Transacylation, or acyl migration, can occur in molecules with multiple hydroxyl groups, though it is less common in this specific compound under typical conditions. However, related compounds like 1-β-O-acyl-glucuronides are known to undergo spontaneous acyl migration, which involves the intramolecular transfer of the acyl group between adjacent hydroxyl groups. researchgate.net This process is often pH-dependent and proceeds through a cyclic orthoacid ester intermediate.
The phenolic group makes this compound susceptible to oxidation. The electron-donating nature of the hydroxyl group activates the aromatic ring, making it more reactive towards oxidizing agents. Oxidation of phenols can be complex, often yielding a mixture of products including quinones or polymeric materials.
Mechanism:
The oxidation of phenols often proceeds through radical intermediates. masterorganicchemistry.com
Hydrogen Atom Abstraction: The reaction can be initiated by an oxidizing agent abstracting the hydrogen atom from the phenolic hydroxyl group, forming a phenoxy radical. This radical is stabilized by resonance, with the unpaired electron delocalized over the aromatic ring.
Radical Coupling/Further Oxidation: These phenoxy radicals can couple with each other to form dimers or polymers. Alternatively, the radical can be further oxidized to a cation, which is then attacked by water, leading to the formation of quinone-type structures. Common oxidizing agents for converting phenols to quinones include chromic acid and Fremy's salt. The oxidation of alcohols to aldehydes and ketones often involves putting a good leaving group on the oxygen, followed by a deprotonation step that resembles an E2 elimination to form the new C=O pi bond. masterorganicchemistry.com
In some related oxidation reactions of α-hydroxy acids, the process was found not to involve free radicals, as indicated by the absence of acrylonitrile (B1666552) polymerization. derpharmachemica.com The involvement of specific metal intermediates, such as Cr(IV), has been proposed in certain chromium-based oxidations. derpharmachemica.com
Due to the ortho-positioning of the hydroxyl and propanoate groups, this compound is expected to form a strong intramolecular hydrogen bond (IMHB). Extensive studies on the closely related analogue, methyl salicylate (B1505791), confirm the presence of a robust IMHB between the phenolic hydrogen and the carbonyl oxygen of the ester group. researchgate.neteurjchem.com This interaction creates a stable six-membered pseudo-ring.
This IMHB has profound effects on the molecule's properties:
Conformational Rigidity: The hydrogen bond locks the molecule into a planar conformation, reducing its conformational flexibility. researchgate.net
Reactivity Modulation: The IMHB decreases the acidity of the phenolic proton and reduces the nucleophilicity of the phenolic oxygen, as its lone pairs are engaged in the hydrogen bond. This can slow down reactions that require the initial deprotonation of the hydroxyl group. Conversely, the bond is crucial for facilitating certain reactions, such as hydrolysis, where it plays a role in stabilizing transition states. acs.orgnih.gov
Spectroscopic Signature: The presence of the IMHB can be observed spectroscopically. For example, in infrared spectroscopy, the O-H stretching vibration appears as a weak and broad band at a lower frequency compared to a free hydroxyl group. researchgate.net
Kinetic studies on methyl salicylate using ultrasonic absorption have quantified the dynamics of this intramolecular hydrogen bonding. acs.org
| Parameter | Value |
|---|---|
| Forward Rate Constant (kf) | 1.2 x 106 sec-1 |
| Backward Rate Constant (kb) | 3.1 x 107 sec-1 |
| Heat of Hydrogen Bonding (ΔH) | 2.5 kcal/mol |
Data sourced from kinetic studies on methyl salicylate. acs.org
Reactivity Profiles of the Ester Moiety
The ester group is the second major reactive site in this compound, primarily susceptible to nucleophilic attack at the carbonyl carbon.
Ester hydrolysis is the cleavage of the ester bond to yield a carboxylic acid and an alcohol. libretexts.org This reaction can be catalyzed by acid, base, or enzymes.
Acid-Catalyzed Hydrolysis:
This is the reverse of Fischer esterification and is an equilibrium-controlled process. libretexts.orgchemistrysteps.com The reaction is driven to completion by using a large excess of water. libretexts.org
Mechanism: youtube.comlibretexts.org
Protonation: The carbonyl oxygen of the ester is protonated by an acid catalyst (e.g., H₃O⁺), which makes the carbonyl carbon more electrophilic.
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the oxonium ion to the methoxy (B1213986) group, converting it into a good leaving group (methanol).
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a molecule of methanol (B129727).
Deprotonation: The protonated carbonyl of the resulting carboxylic acid is deprotonated by water to regenerate the acid catalyst and form the final 2-(2-hydroxyphenyl)propanoic acid product.
Base-Catalyzed Hydrolysis (Saponification):
This reaction is effectively irreversible because the carboxylic acid product is deprotonated by the base to form a carboxylate salt, which is resistant to further nucleophilic attack. chemistrysteps.com
Mechanism: scribd.com
Nucleophilic Attack: A hydroxide ion (⁻OH) directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral alkoxide intermediate.
Elimination: The intermediate collapses, and the methoxide (B1231860) ion (⁻OCH₃) is eliminated as the leaving group.
Deprotonation: The newly formed 2-(2-hydroxyphenyl)propanoic acid has an acidic proton that is immediately abstracted by the strong base (either methoxide or hydroxide), forming the sodium salt of the carboxylic acid and methanol. The formation of this resonance-stabilized carboxylate drives the reaction to completion. chemistrysteps.com
Protonation: A final acidification step is required to protonate the carboxylate and isolate the neutral carboxylic acid. scribd.com
Enzymatic Hydrolysis:
Esterase enzymes, such as those found in Caco-2 cells and intestinal tissues, can hydrolyze phenolic acid esters. leeds.ac.uk Lipases are also commonly used for the enzymatic synthesis and hydrolysis of phenolic esters. google.comnih.gov
Mechanism: Enzymatic hydrolysis typically proceeds via a two-step mechanism involving an acyl-enzyme intermediate.
Acylation: A nucleophilic residue in the enzyme's active site (often a serine) attacks the ester's carbonyl carbon, forming a tetrahedral intermediate. This collapses to release the alcohol portion (methanol) and form a covalent acyl-enzyme intermediate.
Deacylation: A water molecule enters the active site and attacks the acyl-enzyme intermediate, forming another tetrahedral intermediate. This final intermediate collapses to release the carboxylic acid product and regenerate the free enzyme.
Studies have shown that the hydrolysis rates of phenolic esters can be influenced by their structure and lipophilicity. leeds.ac.uk For instance, methyl ferulate and methyl caffeate have been shown to be substrates for Caco-2 cell esterases. leeds.ac.uk
| Compound | % Hydrolysis |
|---|---|
| Methyl Ferulate | 19.8% |
| Methyl Caffeate | 11.4% |
| 5-O-caffeoylquinic acid | 0.02% |
| 3-O-caffeoylquinic acid | 0.18% |
Transesterification Kinetics and Thermodynamics
Transesterification is a pivotal reaction for esters, involving the exchange of the alkoxy group with another alcohol. In the case of this compound, this would entail reacting it with a different alcohol in the presence of a catalyst to form a new ester and methanol.
Kinetics: The kinetics of transesterification are influenced by several factors, including temperature, catalyst concentration, and the molar ratio of reactants. mdpi.comuark.edu Generally, the reaction can follow different kinetic models, with pseudo-homogeneous first-order or second-order kinetics being commonly observed. mdpi.comuark.edu For instance, in biodiesel production, which heavily relies on transesterification, the reaction is often treated as a series of reversible steps involving the conversion of triglycerides to diglycerides, monoglycerides, and finally to fatty acid methyl esters. frontiersin.org The rate of these reactions is significantly enhanced by the presence of acid or base catalysts. mdpi.com For a typical base-catalyzed transesterification, the mechanism involves the formation of a methoxide ion, which then attacks the carbonyl carbon of the ester. frontiersin.org
Thermodynamics: Thermodynamically, transesterification is a reversible process. The position of the equilibrium is dictated by the relative stability of the reactants and products. To drive the reaction towards the desired product, an excess of the reactant alcohol is often employed. utp.edu.my The thermodynamic properties, such as Gibbs free energy and enthalpy of formation, are crucial in determining the equilibrium conversion. utp.edu.my For example, studies on the transesterification of palm oil have shown that increasing the alcohol to oil ratio shifts the equilibrium towards higher ester conversion. utp.edu.my Methanol is often favored over other alcohols like ethanol (B145695) due to its physical and chemical properties, which can lead to higher conversion rates. utp.edu.my
| Factor | Influence on Transesterification |
| Temperature | Increases reaction rate, but can affect equilibrium. |
| Catalyst | Significantly increases the rate of reaction (acid or base). |
| Reactant Ratio | Excess alcohol shifts equilibrium towards product formation. |
| Alcohol Type | The choice of alcohol can affect reaction rates and equilibrium. |
Reduction of the Carbonyl Functionality
The carbonyl group of the ester in this compound can be reduced to a primary alcohol. This transformation is typically achieved using strong reducing agents.
Common metal hydride reagents like lithium aluminum hydride (LiAlH₄) and, to a lesser extent, sodium borohydride (B1222165) (NaBH₄) are used for this purpose. wikipedia.orglibretexts.org LiAlH₄ is a potent reducing agent capable of reducing esters to primary alcohols, while NaBH₄ is generally less reactive towards esters and more commonly used for reducing aldehydes and ketones. libretexts.org
The mechanism of reduction by LiAlH₄ involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. libretexts.org This initial attack forms a tetrahedral intermediate. The intermediate then collapses, eliminating the methoxide leaving group to form an aldehyde. The aldehyde is subsequently reduced further by another equivalent of the hydride reagent to yield the corresponding primary alcohol after an acidic workup to protonate the resulting alkoxide. libretexts.org
It is important to note that the reaction conditions, particularly the choice of reducing agent, must be carefully selected to avoid unintended reactions with other functional groups in the molecule.
| Reducing Agent | Reactivity with Esters | Product |
| Lithium aluminum hydride (LiAlH₄) | High | Primary alcohol |
| Sodium borohydride (NaBH₄) | Low | Generally unreactive |
Reactions at the Alpha-Position of the Propanoate Chain
The carbon atom alpha to the ester carbonyl group in this compound is susceptible to deprotonation, leading to the formation of an enolate, which is a powerful nucleophile.
Enolate Chemistry and Stereoselective Alkylation
The formation of an enolate from an ester requires a strong, non-nucleophilic base to deprotonate the α-carbon without attacking the carbonyl group. wikipedia.orgmasterorganicchemistry.com Lithium diisopropylamide (LDA) is a commonly used base for this purpose, as it is sterically hindered and a very strong base, ensuring essentially irreversible enolate formation. wikipedia.orgkhanacademy.org
Once formed, the enolate can act as a nucleophile in various reactions, most notably in alkylation reactions with alkyl halides. libretexts.org This Sₙ2 reaction results in the formation of a new carbon-carbon bond at the alpha-position. libretexts.org The choice of the alkylating agent is crucial, with primary and secondary alkyl halides being preferred to avoid competing elimination reactions. libretexts.org
Stereoselective Alkylation: Achieving stereoselectivity in the alkylation of enolates is a significant challenge in organic synthesis. For a prochiral enolate, alkylation can lead to the formation of a new stereocenter. Controlling the stereochemical outcome often involves the use of chiral auxiliaries. uwo.ca These are chiral molecules that are temporarily attached to the substrate, directing the approach of the electrophile to one face of the enolate, thus favoring the formation of one stereoisomer over the other. uwo.carsc.org After the alkylation step, the chiral auxiliary can be removed to yield the desired enantiomerically enriched product. uwo.ca The stereoselectivity can be influenced by factors such as the solvent, temperature, and the nature of the counterion. nih.gov
Carbonyl Condensation Reactions
Ester enolates, such as the one derived from this compound, can participate in carbonyl condensation reactions, acting as nucleophiles that attack other carbonyl compounds. libretexts.orgorganicchemistrydata.org
A classic example is the Claisen condensation, where an ester enolate reacts with another molecule of the same or a different ester. utexas.edu The reaction involves the nucleophilic acyl substitution of the enolate onto the carbonyl carbon of the electrophilic ester. The initial product is a β-keto ester. towson.edu For a successful crossed Claisen condensation between two different esters, one of the esters should ideally lack α-hydrogens to prevent self-condensation. towson.edu
Similarly, the enolate can participate in aldol-type reactions, attacking the carbonyl group of an aldehyde or a ketone. youtube.com This reaction leads to the formation of a β-hydroxy ester. Subsequent dehydration of this product can yield an α,β-unsaturated ester. pressbooks.pub These condensation reactions are powerful tools for carbon-carbon bond formation. towson.edu
Electrophilic Aromatic Substitution on the Phenolic Ring
The phenolic ring in this compound is activated towards electrophilic aromatic substitution (EAS) due to the electron-donating nature of the hydroxyl group. byjus.comwikipedia.org
Directed Halogenation Methodologies
The hydroxyl group is a strong activating group and an ortho, para-director in electrophilic aromatic substitution reactions. byjus.commasterorganicchemistry.commasterorganicchemistry.com This means that incoming electrophiles, such as halogens, will preferentially substitute the hydrogen atoms at the positions ortho and para to the hydroxyl group. quora.comlibretexts.org In this compound, the positions ortho and para to the hydroxyl group are C4 and C6.
Halogenation of phenols can often be carried out under mild conditions, even without a Lewis acid catalyst, due to the highly activated nature of the ring. byjus.com For instance, treatment of a phenol with bromine in a non-polar solvent like chloroform (B151607) (CHCl₃) or carbon disulfide (CS₂) at low temperatures can lead to monobromination, yielding a mixture of ortho- and para-brominated products. byjus.comyoutube.com The use of bromine water, a more polar and reactive medium, typically results in the formation of a polybrominated product, such as a tribromophenol. byjus.com
To achieve regioselectivity and avoid multiple halogenations, specific methodologies can be employed. The choice of solvent and reaction temperature plays a crucial role in controlling the extent of halogenation. youtube.com For substrates sensitive to harsh conditions, indirect methods of halogenation may be utilized. organic-chemistry.org
| Reagent/Condition | Outcome of Phenol Halogenation |
| Br₂ in CHCl₃ or CS₂ (low temp) | Monobromination (mixture of ortho and para isomers) |
| Bromine water | Polybromination (e.g., tribromophenol) |
Nitration and Sulfonation Pathways
The introduction of nitro and sulfo groups onto the aromatic ring of this compound can be predicted based on the principles of electrophilic aromatic substitution, considering the directing effects of the existing substituents: the hydroxyl group and the 2-propanoate group. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the methyl propanoate group, being attached to the ring via a carbon atom, is generally considered a weak deactivator and an ortho-, para-director. However, the ester carbonyl can exert a deactivating effect through resonance, potentially complicating the regioselectivity.
Nitration:
The nitration of aromatic compounds is typically achieved using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. For a molecule like this compound, the powerful activating effect of the hydroxyl group will dominate the regiochemical outcome. Therefore, the nitronium ion is expected to preferentially attack the positions ortho and para to the hydroxyl group.
Given that the ortho position is already substituted with the propanoate group, the primary sites for nitration would be the other ortho position (C6) and the para position (C4) relative to the hydroxyl group. Steric hindrance from the adjacent propanoate group might slightly disfavor substitution at the C6 position, potentially leading to a higher yield of the 4-nitro derivative.
A milder nitrating agent, such as ferric nitrate, has been used for the nitration of a similar compound, methyl salicylate. This reaction proceeds via a proposed coordination-mediated radical mechanism, which can offer different regioselectivity compared to the traditional mixed-acid method.
| Reaction | Reagents | Major Products (Predicted) | Key Mechanistic Features |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Methyl 2-(2-hydroxy-4-nitrophenyl)propanoate and Methyl 2-(2-hydroxy-6-nitrophenyl)propanoate | Electrophilic aromatic substitution involving the nitronium ion (NO₂⁺). |
| Nitration | Fe(NO₃)₃ | Potentially altered regioselectivity compared to mixed acid. | Proposed coordination-mediated radical mechanism. |
Sulfonation:
Sulfonation is typically carried out using concentrated or fuming sulfuric acid, which generates sulfur trioxide (SO₃) as the electrophile. Similar to nitration, the directing effect of the hydroxyl group will be the primary determinant of the substitution pattern. The reaction is also reversible, and the product distribution can be influenced by the reaction temperature. At lower temperatures, the kinetically controlled ortho product is often favored, while at higher temperatures, the thermodynamically more stable para product tends to predominate.
For this compound, sulfonation is expected to yield a mixture of the 4-sulfonic acid and 6-sulfonic acid derivatives. The steric bulk of the propanoate group might again influence the ortho/para ratio.
| Reaction | Reagents | Major Products (Predicted) | Key Mechanistic Features |
|---|---|---|---|
| Sulfonation (Kinetic Control) | Conc. H₂SO₄ (low temp.) | Methyl 2-(2-hydroxy-6-sulfophenyl)propanoate | Electrophilic aromatic substitution with SO₃. Reversible reaction. |
| Sulfonation (Thermodynamic Control) | Conc. H₂SO₄ (high temp.) | Methyl 2-(2-hydroxy-4-sulfophenyl)propanoate | Electrophilic aromatic substitution with SO₃. Reversible reaction, favoring the more stable isomer. |
Pericyclic Reactions and Rearrangement Processes
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. For a molecule like this compound, the most relevant pericyclic reactions would likely involve modifications to introduce appropriate functionalities, such as an allyl group for a Claisen rearrangement or a diene system for a Diels-Alder reaction.
Claisen Rearrangement:
The Claisen rearrangement is a mdpi.commdpi.com-sigmatropic rearrangement of an allyl phenyl ether. To make this compound amenable to this reaction, the phenolic hydroxyl group would first need to be converted to an allyl ether. This can be achieved by reacting the compound with an allyl halide, such as allyl bromide, in the presence of a base.
Upon heating, the resulting allyl ether of this compound would be expected to undergo a Claisen rearrangement. The allyl group would migrate from the oxygen atom to the ortho position of the aromatic ring. Since one ortho position is already substituted, the rearrangement would exclusively occur at the C6 position, yielding Methyl 2-(6-allyl-2-hydroxyphenyl)propanoate. The reaction proceeds through a concerted, cyclic transition state. wikipedia.orglibretexts.orgorganic-chemistry.org
Diels-Alder Reaction:
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. This compound itself is neither a diene nor a dienophile. However, it could be chemically modified to participate in such a reaction. For instance, if the aromatic ring were to be part of a diene system, it could react with a suitable dienophile. More plausibly, a derivative of the propanoate side chain could be envisioned to act as a dienophile. For example, if the propanoate were converted to an α,β-unsaturated ester, this functionality could act as a dienophile in a reaction with a conjugated diene. The stereochemistry of the resulting cyclohexene (B86901) ring would be determined by the geometry of the dienophile and the diene, following the well-established rules of the Diels-Alder reaction. The presence of electron-withdrawing groups on the dienophile generally accelerates the reaction.
Transition Metal-Catalyzed Coupling Reactions and Mechanistic Insights
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the phenolic hydroxyl group and the aromatic ring offer potential sites for such transformations. The hydroxyl group can be converted into a triflate (OTf), a common leaving group in these reactions. Alternatively, the aromatic ring could be halogenated to provide a handle for coupling.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. To utilize this compound in a Suzuki coupling, it could be converted to an aryl triflate by reaction with triflic anhydride. This triflate could then be coupled with a variety of aryl or vinyl boronic acids or esters to form a new carbon-carbon bond at the C2 position. The catalytic cycle for the Suzuki-Miyaura reaction typically involves oxidative addition of the aryl triflate to a Pd(0) species, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The presence of an ortho-substituent on the phenolic compound can influence the reaction, with some studies showing successful coupling of ortho-substituted phenols. mdpi.commdpi.com
Heck Reaction:
The Heck reaction is a palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene. Similar to the Suzuki coupling, the hydroxyl group of this compound would first need to be converted to a triflate. The resulting aryl triflate could then be reacted with various alkenes in the presence of a palladium catalyst and a base to form a new carbon-carbon bond with the introduction of a substituted vinyl group at the C2 position. The mechanism involves oxidative addition of the aryl triflate to Pd(0), migratory insertion of the alkene into the Pd-aryl bond, followed by β-hydride elimination to release the product and regenerate the catalyst.
Ullmann Condensation:
The Ullmann condensation is a copper-catalyzed reaction that can be used to form diaryl ethers. In the context of this compound, the phenolic hydroxyl group could react with an aryl halide in the presence of a copper catalyst and a base. This would result in the formation of a diaryl ether at the C2 position. The reaction is believed to proceed through the formation of a copper phenoxide, which then undergoes nucleophilic aromatic substitution with the aryl halide. The presence of ortho-substituents and electron-withdrawing groups on the phenol can impact the efficiency of the Ullmann reaction. nih.govnih.gov
| Coupling Reaction | Substrate Modification | Coupling Partner | Catalyst System | Expected Product Feature |
|---|---|---|---|---|
| Suzuki-Miyaura | -OH to -OTf | Ar-B(OH)₂ | Pd(0) complex, Base | New C-C bond at C2 |
| Heck | -OH to -OTf | Alkene | Pd(0) complex, Base | New vinyl C-C bond at C2 |
| Ullmann | None (phenolic -OH) | Ar-X | Cu catalyst, Base | New C-O-Ar ether linkage at C2 |
Derivatization Strategies and Functional Group Interconversions of Methyl 2 2 Hydroxyphenyl Propanoate
Systematic Modification of the Phenolic Hydroxyl Group
The phenolic hydroxyl group in Methyl 2-(2-hydroxyphenyl)propanoate is a prime site for chemical modification, allowing for the introduction of various functionalities to alter the molecule's physicochemical properties.
Synthesis of Novel Ether Derivatives
The phenolic hydroxyl group can be readily converted into an ether linkage, a common strategy to mask the phenol's acidity, increase its lipophilicity, or introduce a new functional handle. A notable example involves the synthesis of pyrimidinyloxy derivatives. For instance, the related compound, methyl 3,3-dimethoxy-2-[2-hydroxyphenyl]propanoate, can be reacted with 4,6-dichloropyrimidine in the presence of a base such as potassium carbonate in a solvent like N,N-dimethylformamide (DMF) to yield methyl 3,3-dimethoxy-2-[2-(6-chloropyrimidin-4-yloxy)phenyl]propanoate nih.gov. This reaction demonstrates a straightforward approach to forming an ether bond at the phenolic position, which can be adapted for this compound.
General ether synthesis methodologies such as the Williamson ether synthesis, involving the reaction of the phenoxide with an alkyl halide, or the Mitsunobu reaction, which utilizes an alcohol, triphenylphosphine, and a dialkyl azodicarboxylate, are also applicable for the derivatization of this compound fishersci.co.uk.
Esterification for Prodrug Development or Material Modification
Esterification of the phenolic hydroxyl group is a valuable strategy, particularly in the development of prodrugs. Converting the polar phenolic group into a less polar ester can enhance a drug molecule's lipophilicity, thereby improving its membrane permeability and oral bioavailability. While specific examples of ester prodrugs derived directly from this compound are not extensively documented in publicly available literature, the general principle is widely applied in medicinal chemistry. The resulting ester bond can be designed to be cleaved in vivo by esterase enzymes, releasing the active parent molecule.
Furthermore, esterification can be employed to modify materials. For instance, attaching this phenolic compound to a polymer backbone via an ester linkage could impart specific properties to the material. The reaction is typically achieved by reacting the phenol (B47542) with an acid anhydride (B1165640) or an acyl chloride in the presence of a base. The use of acid anhydrides, for example, provides a convenient method for the formation of esters from alcohols and phenols libretexts.orgtcichemicals.comresearchgate.net.
Orthogonal Protection and Deprotection Strategies
In multi-step syntheses involving this compound, it is often necessary to selectively protect the phenolic hydroxyl group while other functional groups react. An orthogonal protection strategy allows for the removal of one protecting group without affecting others. Silyl ethers are commonly employed for the protection of phenols due to their ease of installation and selective removal.
For instance, the phenolic hydroxyl group can be protected as a tert-butyldimethylsilyl (TBDMS) ether by reacting the compound with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole semanticscholar.org. TBDMS ethers are generally stable to a wide range of reaction conditions but can be selectively cleaved using fluoride ion sources, such as tetrabutylammonium fluoride (TBAF) organic-chemistry.org. Another robust protecting group is the tert-butyldiphenylsilyl (TBDPS) group, which offers even greater stability towards acidic conditions wikipedia.org. This allows for the selective deprotection of other acid-labile groups in the molecule while the TBDPS-protected phenol remains intact.
| Protecting Group | Reagents for Protection | Reagents for Deprotection | Key Features |
| tert-Butyldimethylsilyl (TBDMS) | TBDMSCl, Imidazole, DMF | TBAF, THF; Acetic Acid | Good stability, selectively cleaved by fluoride ions. |
| tert-Butyldiphenylsilyl (TBDPS) | TBDPSCl, Imidazole, DMF | TBAF, THF; HF-Pyridine | Increased steric bulk provides higher stability to acidic conditions. |
Transformations of the Methyl Ester Moiety
The methyl ester group of this compound provides another handle for a variety of chemical transformations, leading to the formation of carboxylic acids, amides, and other derivatives.
Hydrolysis to Carboxylic Acids
The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 2-(2-hydroxyphenyl)propanoic acid, under either acidic or basic conditions. Alkaline hydrolysis is a common and efficient method. This typically involves treating the ester with an aqueous solution of a base, such as lithium hydroxide (B78521) or sodium hydroxide, in a suitable solvent mixture like tetrahydrofuran and water fishersci.co.uknih.gov. The reaction mixture is often heated to drive the reaction to completion nih.gov. Subsequent acidification of the reaction mixture protonates the carboxylate salt to yield the free carboxylic acid fishersci.co.uk. Acid-catalyzed hydrolysis, using a dilute acid like hydrochloric acid, is also a viable method, though the reaction is often reversible chemguide.co.uk.
Table of Hydrolysis Conditions:
| Reagents | Solvent | Temperature | Product |
|---|---|---|---|
| LiOH, H₂O | THF/H₂O | 45 °C | 2-(2-hydroxyphenyl)propanoic acid |
| NaOH, H₂O | Methanol (B129727) | 50-60 °C | 2-(2-hydroxyphenyl)propanoic acid |
Amidation and Peptide Coupling Methodologies
The carboxylic acid obtained from the hydrolysis of this compound can be converted into a wide range of amides through reaction with primary or secondary amines. This transformation is fundamental in the synthesis of peptides and other amide-containing molecules. The direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, coupling reagents are employed to activate the carboxylic acid.
A variety of modern coupling reagents are available, which facilitate the formation of an amide bond with high efficiency and minimal side reactions. These reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as phosphonium and uronium salts such as Benzotriazol-1-yl-oxytri(pyrrolidino)phosphonium hexafluorophosphate (PyBOP) and N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU). A particularly effective reagent is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which is known for its high coupling efficiency and low rates of racemization nih.govfishersci.co.ukmychemblog.comwikipedia.orgcommonorganicchemistry.com. The amidation reaction is typically carried out in a polar aprotic solvent like DMF in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) fishersci.co.ukmychemblog.com.
These methodologies allow for the incorporation of the 2-(2-hydroxyphenyl)propanoic acid moiety into peptide chains, potentially imparting unique structural or functional properties to the resulting peptides sigmaaldrich.comnih.govthermofisher.comejbiotechnology.info.
Table of Common Coupling Reagents for Amidation:
| Coupling Reagent | Additive (if any) | Base | Common Solvent |
|---|---|---|---|
| EDC | HOBt or HOAt | DIEA, TEA | DMF, DCM |
| HATU | - | DIEA | DMF |
Reduction to Alcohols and Subsequent Transformations
The ester functional group in this compound is a prime site for reduction to a primary alcohol. This transformation is typically accomplished using powerful hydride-donating reagents. Lithium aluminum hydride (LiAlH₄) is a highly effective agent for the reduction of esters to primary alcohols. chemistrysteps.comquora.comquora.com The reaction involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the ester. This process occurs twice, with an aldehyde intermediate being formed and subsequently reduced, to yield 2-(2-hydroxyphenyl)propan-1-ol.
In contrast, sodium borohydride (B1222165) (NaBH₄) is generally considered too mild to reduce esters under standard conditions and is more selective for aldehydes and ketones. quora.comyoutube.comlibretexts.org Therefore, for the efficient conversion of this compound to its corresponding alcohol, LiAlH₄ is the reagent of choice. quora.com
| Reagent | Chemical Formula | Reactivity towards Esters | Typical Solvent |
|---|---|---|---|
| Lithium Aluminum Hydride | LiAlH₄ | High (Reduces esters to primary alcohols) | Anhydrous ethers (e.g., Diethyl ether, THF) |
| Sodium Borohydride | NaBH₄ | Low (Generally does not reduce esters) | Protic solvents (e.g., Methanol, Ethanol) |
Once the primary alcohol, 2-(2-hydroxyphenyl)propan-1-ol, is formed, it becomes a versatile intermediate for a variety of subsequent transformations. These include:
Oxidation: The primary alcohol can be oxidized back to an aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC) or to a carboxylic acid using stronger agents such as potassium permanganate (KMnO₄) or chromic acid.
Etherification: The hydroxyl group can be converted into an ether through reactions like the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, followed by reaction with an alkyl halide.
Esterification: The alcohol can react with carboxylic acids or their derivatives (like acyl chlorides or anhydrides) under acidic conditions to form a new ester, a process known as Fischer esterification.
Elongation and Diversification of the Propanoate Side Chain
The propanoate side chain of this compound offers opportunities for elongation and diversification, primarily through reactions involving the α-carbon (the carbon adjacent to the carbonyl group).
A key strategy for side-chain elongation is the alkylation of enolates. libretexts.orgpressbooks.pub The α-hydrogen on the propanoate chain is weakly acidic and can be removed by a strong, non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) to form a resonance-stabilized enolate ion. libretexts.orgyoutube.com This enolate is a potent carbon nucleophile and can react with various electrophiles, most commonly alkyl halides, in an SN2 reaction. pressbooks.pubyoutube.com This process attaches a new alkyl group to the α-carbon, effectively elongating the carbon skeleton. The choice of alkyl halide (R-X) determines the nature of the introduced side chain. For this reaction to be successful, primary or methyl halides are preferred to minimize competing elimination reactions. libretexts.org
| Strategy | Key Reagents | Functional Group Targeted | Outcome |
|---|---|---|---|
| α-Alkylation | 1. LDA 2. Alkyl Halide (R-X) | α-Hydrogen | Elongation of the side chain at the α-position. |
| Heck Reaction | Alkene, Pd catalyst, Base | Aryl Halide (requires prior halogenation of the phenyl ring) | Formation of a substituted alkene on the phenyl ring. |
| Suzuki Coupling | Aryl/Vinyl Boronic Acid, Pd catalyst, Base | Aryl Halide (requires prior halogenation of the phenyl ring) | Formation of a biaryl or aryl-vinyl system. |
Further diversification can be achieved by modifying the phenyl ring, which can then be used in cross-coupling reactions. For instance, halogenation of the aromatic ring would install a handle for powerful carbon-carbon bond-forming reactions such as the Heck or Suzuki-Miyaura couplings.
The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an aryl halide and an organoboron species (like a boronic acid) to create a new carbon-carbon bond, often used to synthesize biaryl compounds. mdpi.commdpi.com
These methods allow for the introduction of a wide variety of substituents, significantly diversifying the molecular structure.
Incorporation into Complex Molecular Architectures and Polymeric Systems
This compound possesses two key functional groups—a phenolic hydroxyl group and a methyl ester—making it a valuable bifunctional building block for synthesizing more complex molecules and polymers.
This molecule can act as an A-B type monomer for polymerization. The hydroxyl group (-OH) and the methyl ester (-COOCH₃) can react with each other in a step-growth polymerization process. Specifically, under appropriate catalytic conditions, the hydroxyl group of one monomer can react with the ester group of another through transesterification, eliminating methanol and forming a polyester chain. This approach is analogous to the synthesis of other polyesters from hydroxy-ester monomers. researchgate.net The properties of the resulting polymer would be influenced by the stereochemistry of the chiral center in the monomer unit.
Beyond polymerization, the distinct reactivity of the hydroxyl and ester groups allows for their sequential modification, enabling the incorporation of the molecule into larger, non-polymeric architectures. For example, the phenolic hydroxyl could be used in a Williamson ether synthesis to attach the molecule to a larger scaffold, while the ester group could be hydrolyzed to a carboxylic acid and used in amide bond formation. This orthogonal reactivity makes it a useful component in the convergent synthesis of complex natural products or pharmaceutical agents.
Synthesis of Chiral Derivatives and Ligands for Asymmetric Synthesis
The carbon atom alpha to the ester carbonyl in this compound is a stereocenter. The synthesis of enantiomerically pure forms of this compound, (R)- and (S)-Methyl 2-(2-hydroxyphenyl)propanoate, is of significant interest for applications in asymmetric synthesis. mdpi.com Enantiopure 2-arylpropanoic acids are important precursors for many pharmaceuticals. helsinki.fi
One common method to obtain enantiopure forms is through the diastereoselective α-alkylation of a prochiral precursor using a chiral auxiliary. helsinki.fi For example, 2-(2-hydroxyphenyl)acetic acid could be attached to a chiral auxiliary like pseudoephedrine. The resulting amide can then be deprotonated to form a chiral enolate, which undergoes diastereoselective methylation to establish the desired stereocenter. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched 2-(2-hydroxyphenyl)propanoic acid, which can then be esterified.
The resulting chiral molecule is an excellent scaffold for the design of chiral ligands for asymmetric catalysis. mdpi.comnih.gov The two functional groups, the phenolic hydroxyl and the propanoate group (or a derivative thereof), are positioned in a way that allows them to act as a bidentate ligand, chelating to a metal center. For instance:
The carboxylate group (after hydrolysis of the ester) can coordinate to a metal.
The phenolic hydroxyl group can also coordinate to the metal, often after deprotonation.
The propanoate group can be further modified, for example, by reduction to an alcohol and conversion to a phosphine, creating a P,O-type bidentate ligand.
These ligands, when complexed with transition metals (e.g., rhodium, palladium, iridium), can create a chiral environment around the metal center, enabling the catalysis of reactions with high enantioselectivity.
Computational Chemistry and Theoretical Studies of Methyl 2 2 Hydroxyphenyl Propanoate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems. researchgate.net It is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively for the study of medium-sized organic molecules. mdpi.com
Geometry Optimization, Conformational Landscape, and Energetic Stability
A fundamental application of DFT is the optimization of a molecule's three-dimensional structure by finding the arrangement of atoms that corresponds to the lowest energy state, known as the most stable conformation. researchgate.net This process involves calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is reached. For flexible molecules like Methyl 2-(2-hydroxyphenyl)propanoate, which has several rotatable single bonds, this process is extended to explore the conformational landscape.
By systematically rotating key dihedral angles, a potential energy surface (PES) scan can be performed to identify various stable conformers (local minima) and the energy barriers (transition states) that separate them. researchgate.net The relative energies of these conformers are calculated to determine their population distribution at a given temperature. The conformer with the global minimum energy is the most stable and, therefore, the most abundant.
Table 1: Hypothetical Relative Energies of this compound Conformers This table is illustrative and shows the type of data obtained from a conformational analysis. Actual values would require a specific DFT study.
| Conformer ID | Dihedral Angle (C-C-O-H) | Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) |
| Conf-1 | 0° | 180° | 0.00 (Global Minimum) |
| Conf-2 | 180° | 180° | 1.25 |
| Conf-3 | 0° | 0° | 2.10 |
| Conf-4 | 180° | 0° | 3.50 |
Electronic Structure Analysis (HOMO-LUMO, Natural Bond Orbital (NBO) Analysis, Charge Distribution)
Once the optimized geometry is obtained, DFT is used to analyze the electronic structure, providing insights into the molecule's reactivity and bonding.
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). nih.gov The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing molecular reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity. nih.gov
Charge Distribution: The distribution of electron density in a molecule is key to understanding its electrostatic properties and identifying reactive sites. Methods like Mulliken population analysis calculate the partial atomic charges on each atom. nih.gov This information is often visualized using a Molecular Electrostatic Potential (MEP) map, where different colors denote regions of varying electrostatic potential. nih.govmdpi.com Red areas (negative potential) indicate electron-rich regions susceptible to electrophilic attack, while blue areas (positive potential) signify electron-poor regions prone to nucleophilic attack. nih.govmdpi.com
Table 2: Illustrative Frontier Orbital and Reactivity Data for this compound This table is for illustrative purposes. Specific values are dependent on the chosen DFT functional and basis set.
| Parameter | Value | Description |
| EHOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates chemical reactivity and stability nih.gov |
| Ionization Potential (I) | 6.5 eV | I = -EHOMO scribd.com |
| Electron Affinity (A) | 1.2 eV | A = -ELUMO scribd.com |
| Electronegativity (χ) | 3.85 eV | χ = (I + A) / 2 researchgate.net |
| Chemical Hardness (η) | 2.65 eV | η = (I - A) / 2 researchgate.net |
| Chemical Softness (S) | 0.19 eV-1 | S = 1 / (2η) scribd.com |
Prediction of Spectroscopic Parameters (NMR chemical shifts, IR frequencies)
DFT calculations are a well-established methodology for predicting spectroscopic parameters, which can significantly aid in structure determination and the assignment of experimental spectra. mdpi.com
NMR Chemical Shifts: Theoretical NMR chemical shifts can be calculated using methods such as the Gauge-Independent Atomic Orbital (GIAO) approach. mdpi.comnih.gov These calculations provide nuclear shielding tensors for each atom, which are then converted to chemical shifts by referencing them against a standard compound (e.g., Tetramethylsilane). Often, a linear regression analysis between the calculated and experimental shifts for a set of known molecules is performed to generate a scaling factor, which improves the accuracy of the predictions for the target molecule. mdpi.com Such predictions are invaluable for assigning complex spectra and distinguishing between possible isomers. nih.gov
IR Frequencies: Theoretical vibrational (infrared) spectra can also be computed using DFT. The calculation determines the frequencies of the normal modes of vibration of the molecule. researchgate.netbohrium.com These calculated frequencies correspond to specific bond stretches, bends, and torsions within the molecule. While there is often a systematic deviation from experimental values, calculated frequencies can be scaled to achieve better agreement and are highly useful for assigning the peaks in an experimental IR spectrum to specific molecular motions. nih.gov
Table 3: Hypothetical Comparison of Experimental and DFT-Calculated Spectroscopic Data This table illustrates the application of DFT in predicting spectra. The accuracy of predictions depends on the level of theory and may require scaling.
| Parameter | Atom/Bond | Experimental Value | Calculated Value (DFT) |
| 13C NMR Shift (ppm) | Carbonyl (C=O) | 174.0 | 178.5 |
| 1H NMR Shift (ppm) | Phenolic (O-H) | 5.5 | 5.8 |
| IR Frequency (cm-1) | O-H Stretch | 3450 | 3550 |
| IR Frequency (cm-1) | C=O Stretch | 1735 | 1780 |
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While DFT calculations provide a static, time-independent picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion, conformational changes, and intermolecular interactions in a simulated environment (e.g., in a solvent like water or chloroform). This approach is crucial for understanding how the molecule behaves in solution, how it interacts with its environment, and its flexibility, which are aspects not captured by geometry optimization alone.
Quantum Mechanical (QM) Insights into Reaction Mechanisms and Transition States
Quantum mechanical methods, including DFT, are essential for elucidating the mechanisms of chemical reactions. researchgate.net By mapping the potential energy surface, researchers can identify the lowest energy path from reactants to products. A key aspect of this is locating the transition state (TS)—the highest energy point along the reaction coordinate—which represents the energy barrier that must be overcome for the reaction to occur. nih.gov The energy difference between the reactants and the transition state is the activation energy, a critical determinant of the reaction rate. These calculations can reveal the detailed electronic and structural changes that occur during a reaction, providing a level of mechanistic insight that is often difficult to obtain experimentally. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Interactions
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity or a specific chemical property. nih.govmdpi.com The fundamental principle is that the activity of a molecule is a direct function of its structural, physicochemical, and electronic properties.
The development of a QSAR model involves several steps:
Data Set Assembly: A collection of molecules with known experimental activity values is compiled. cresset-group.com
Descriptor Calculation: For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule, such as its size, shape, lipophilicity, and electronic properties. mdpi.com
Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the observed activity. nih.govcresset-group.com
Validation: The model's predictive power is rigorously tested using both internal and external validation techniques to ensure it is robust and not overfitted. nih.gov
Once validated, a QSAR model can be used to predict the activity of new, untested compounds, helping to prioritize candidates for synthesis and experimental testing. cresset-group.com
Table 4: Common Classes of Molecular Descriptors Used in QSAR Modeling
| Descriptor Class | Examples | Description |
| Constitutional (1D/2D) | Molecular Weight, Atom Count, Ring Count | Describes the basic composition and connectivity of the molecule. cresset-group.com |
| Topological (2D) | Wiener Index, Kier & Hall Shape Indices | Numerical representation of molecular topology. |
| Geometrical (3D) | Molecular Surface Area, Molecular Volume | Describes the 3D shape and size of the molecule. |
| Physicochemical (3D) | LogP, Polar Surface Area (TPSA), Dipole Moment | Relates to properties like solubility and membrane permeability. cresset-group.com |
| Electronic (3D) | HOMO/LUMO Energies, Partial Charges | Quantifies electron distribution and reactivity. |
Applications As a Versatile Chemical Building Block and in Materials Science
Strategic Precursor in the Synthesis of Complex Organic Molecules
Methyl 2-(2-hydroxyphenyl)propanoate is a bifunctional molecule whose structural characteristics make it a valuable precursor in the synthesis of more complex organic structures. The presence of both a phenolic hydroxyl group and a methyl ester group on the same scaffold allows for a variety of selective chemical transformations.
The phenolic hydroxyl group can undergo O-alkylation or O-acylation to introduce new functionalities. It can also participate in coupling reactions or be used to direct ortho-lithiation for further substitution on the aromatic ring. The methyl ester functionality can be hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or be subjected to amidation or transesterification. This dual reactivity allows the molecule to be used in multi-step synthetic sequences. For instance, derivatives of phenolic acids are utilized in the synthesis of bioactive compounds and complex natural product analogues. The ester group can be modified, as seen in the broader context of synthesizing various phenolic compound esters for industrial use. mdpi.com
Contribution to the Development of Novel Synthetic Methodologies
The structure of this compound is well-suited for the development and optimization of new synthetic methods. Its defined substitution pattern is ideal for testing the selectivity and efficiency of novel catalytic systems or reaction conditions. For example, methodologies for the selective functionalization of phenols in the presence of ester groups, or vice-versa, can be explored using this compound as a model substrate.
A significant area of methodological development is in the field of esterification and transesterification. acs.org For example, research into the synthesis of phenolic acid esters of cellulose (B213188) has explored transesterification using methyl esters of phenolic acids. acs.orgresearchgate.net In these processes, a methyl ester like this compound could serve as the phenolic component, which is covalently linked to a polymer backbone. acs.orgacs.orgresearchgate.net Such studies help in establishing suitable synthesis routes, for instance by comparing transesterification with other methods like using protected imidazolides, to create tailored derivatives for specific applications. researchgate.net
Role in Ligand Design for Organometallic Catalysis
The molecular framework of this compound contains two potential donor atoms for metal coordination: the oxygen of the phenolic hydroxyl group and the carbonyl oxygen of the ester group. This arrangement allows it to be considered as a foundational structure for the design of bidentate ligands. Modification of the core structure, for example, by introducing additional donor atoms through substitution on the phenyl ring or by derivatizing the propanoate side chain, could lead to the creation of novel polydentate ligands.
These ligands can then be used to form stable complexes with various transition metals. The electronic and steric properties of the resulting organometallic complexes can be fine-tuned by altering the substituents on the ligand. Such tailored catalysts are crucial for a wide range of applications in homogeneous catalysis, including asymmetric synthesis, where the chiral center of the propanoate unit could impart stereoselectivity.
Integration into Polymer and Macromolecular Synthesis
In polymer science, compounds containing a sterically hindered phenolic group are of great interest as antioxidants and thermal stabilizers. nih.gov These molecules function by scavenging free radicals that initiate polymer degradation, thereby interrupting the auto-catalyzed oxidation process and extending the material's lifetime. nih.gov The 2-hydroxyphenyl moiety in this compound allows it to function as a primary antioxidant, similar to commercial stabilizers like Irganox 1076 (octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate). nih.gov The phenolic group possesses a labile hydrogen that can be donated to a radical, forming a stabilized phenolic radical that prevents further degradation reactions. nih.gov
Furthermore, the compound can be covalently integrated into a polymer backbone. This approach creates materials with long-term activity and reduces the toxicity associated with the leaching of small-molecule additives. acs.orgacs.org Methods such as the transesterification of cellulose with methyl esters of phenolic acids demonstrate how molecules like this compound can be chemically bonded to a polymer, yielding advanced materials with built-in antioxidant properties for applications in medicine or packaging. acs.orgacs.orgresearchgate.net The use of biosurfactants as stabilizers in the synthesis of polymeric nanoparticles also highlights the importance of stabilizing molecules in creating functional nanomaterials. mdpi.com
Utilization in Analytical Standard Preparations and Method Validation
In analytical chemistry, the availability of pure chemical compounds is essential for the development and validation of quantitative methods, such as High-Performance Liquid Chromatography (HPLC). nih.govnih.gov this compound, in its pure form, can serve as a reference standard for identifying and quantifying its presence in various samples.
The validation of an analytical method ensures its reliability for its intended purpose. utm.myresearchgate.net When used as a standard, the compound is crucial for assessing several key validation parameters:
Specificity: The ability of the method to produce a signal for the analyte in the presence of other components. A standard helps to confirm the retention time and spectral purity of the analyte's peak.
Linearity: A dilution series of the standard is prepared to create a calibration curve, demonstrating a direct proportionality between concentration and instrument response over a specified range. nih.govutm.my Correlation coefficients (R²) for such curves are typically expected to be greater than 0.99. utm.myresearchgate.net
Accuracy: The closeness of the measured value to the true value. It is often determined by spiking a blank matrix with a known amount of the standard and calculating the percent recovery. researchgate.netscielo.br Typical recovery values are often in the range of 98% to 102%. researchgate.net
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). utm.my
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These are established using low-concentration solutions of the standard. nih.govutm.myresearchgate.net
The following table summarizes typical validation parameters for HPLC methods developed for the analysis of phenolic compounds.
| Parameter | Typical Acceptance Criteria/Range | Reference |
|---|---|---|
| Linearity (R²) | > 0.99 | utm.myresearchgate.net |
| Accuracy (% Recovery) | 98.33% to 101.12% | utm.myresearchgate.net |
| Precision (Repeatability RSD) | < 5% | utm.myresearchgate.net |
| Limit of Detection (LOD) | 0.01 to 0.35 µg/mL | utm.myresearchgate.net |
| Limit of Quantitation (LOQ) | 0.03 to 1.07 µg/mL | utm.myresearchgate.net |
Facilitation of Chemoenzymatic Transformations
Chemoenzymatic synthesis combines the advantages of chemical and enzymatic reactions to create efficient and selective routes to target molecules. mdpi.com this compound is an ideal substrate for such transformations due to its chiral center at the C-2 position and its ester functionality.
A key application is in the kinetic resolution of the racemic ester using enzymes, particularly lipases. nih.govresearchgate.net Lipases can exhibit high enantioselectivity, preferentially catalyzing the hydrolysis of one enantiomer of the ester into its corresponding carboxylic acid, while leaving the other enantiomer of the ester largely unreacted. nih.govnih.gov For example, lipase-catalyzed hydrolysis is a well-established method for resolving racemic esters to produce enantiomerically pure drug intermediates. nih.gov This process allows for the separation of the (R)-acid from the (S)-ester, or vice versa, yielding two valuable, enantiomerically enriched compounds from a single racemic starting material. This strategy is widely used for the synthesis of key chiral intermediates for pharmaceuticals like Naproxen and Pregabalin. nih.gov The stereoselectivity of such hydrolytic reactions often depends on the specific lipase (B570770) used and the reaction conditions. researchgate.netresearchgate.net
Future Research Directions and Unexplored Avenues
Development of Novel and Highly Efficient Synthetic Pathways
The synthesis of α-arylpropionic acids and their esters is a cornerstone of organic and medicinal chemistry. orientjchem.org Future research concerning Methyl 2-(2-hydroxyphenyl)propanoate will likely focus on developing more efficient, sustainable, and selective synthetic routes.
Current methodologies for similar compounds often rely on classical esterification of the corresponding carboxylic acid. google.comgoogle.com A promising future direction involves the adoption of greener synthetic protocols. For instance, the Steglich esterification, a widely used method, can be adapted to use more environmentally benign solvents like acetonitrile, reducing reliance on hazardous chlorinated or amide solvents. nih.gov Another green approach is the development of solvent-free reactions, such as reacting phenols with acetic anhydride (B1165640) at controlled temperatures, which minimizes waste and simplifies purification. jetir.org
Catalysis will play a pivotal role in future synthetic strategies. The development of novel catalysts, including metal-supported systems like zinc chloride on montmorillonite clay (Zn-K10), could offer high conversion and selectivity under mild, solvent-free conditions. jetir.org Furthermore, palladium-catalyzed methoxycarbonylation of vinyl phenols represents a direct and atom-economical route that could be explored. Research into palladium complexes with specialized phosphine ligands, which have shown high activity for producing methyl propanoate from ethene, could be adapted for more complex olefinic precursors. researchgate.net Biocatalysis, using enzymes like lipases or engineered esterases, presents another frontier for the sustainable synthesis of phenolic esters, offering high selectivity and mild reaction conditions. mdpi.comnih.gov
| Synthetic Approach | Key Features & Advantages | Potential Challenges |
|---|---|---|
| Greener Steglich Esterification | Utilizes safer solvents (e.g., acetonitrile); avoids chlorinated solvents. nih.gov | Requires stoichiometric activating agents. |
| Solvent-Free Acylation | Environmentally friendly; simplified workup; high atom economy. jetir.org | May require high temperatures; substrate scope could be limited. |
| Heterogeneous Catalysis (e.g., Zn-K10) | Recyclable catalyst; high conversion and selectivity; mild conditions. jetir.org | Catalyst preparation and characterization required. |
| Palladium-Catalyzed Carbonylation | High atom economy; direct route from simple precursors. researchgate.net | Catalyst cost and sensitivity; regioselectivity control. |
| Biocatalysis (Enzymatic Esterification) | High chemo- and enantioselectivity; mild, aqueous conditions. mdpi.comnih.gov | Enzyme stability and cost; lower reaction rates. |
Advanced Derivatization Strategies for Enhanced Functionality
The trifunctional nature of this compound provides multiple handles for derivatization to create novel molecules with enhanced or entirely new functionalities. Future research will undoubtedly explore the selective modification of its phenolic, ester, and aliphatic backbone moieties.
Phenolic Hydroxyl Group: This group is a prime target for introducing new functionalities. O-acylation can produce a variety of phenolic esters, which are valuable in pharmaceuticals and agrochemicals. rsc.org Etherification could be used to attach diverse alkyl or aryl groups, potentially modulating the molecule's solubility, electronic properties, or biological activity. The phenolic ring itself can undergo electrophilic substitution reactions, allowing for the introduction of nitro, halogen, or alkyl groups to fine-tune its properties.
Methyl Ester Group: The ester can be hydrolyzed back to the carboxylic acid, which can then be converted into a wide range of derivatives, such as amides, acid chlorides, or other esters. google.com Reduction of the ester would yield the corresponding primary alcohol, opening up another avenue for chemical modification. Transesterification with different alcohols could be employed to create a library of related esters with varying steric and electronic properties. acs.org
Aliphatic Backbone: The α-carbon, being adjacent to both the aryl ring and the carbonyl group, could be a site for selective functionalization, although this is more challenging.
These derivatization strategies could be used to develop novel anti-inflammatory agents, as the arylpropionic acid scaffold is a well-known pharmacophore. nih.gov They could also be used to create building blocks for polymers or advanced materials.
Further Exploration of Stereoselective Reaction Development
The α-carbon of this compound is a stereocenter, meaning the compound can exist as two enantiomers (R and S). For many biologically active α-arylpropionic acids, only the (S)-enantiomer possesses the desired therapeutic activity. orientjchem.org Therefore, the development of methods to selectively synthesize or isolate one enantiomer is a critical area for future research.
A key avenue of exploration is asymmetric synthesis , where a chiral catalyst or auxiliary is used to favor the formation of one enantiomer over the other. This could involve asymmetric hydrogenation of a corresponding acrylic acid precursor or catalytic asymmetric α-arylation of a propanoate derivative.
Another important area is the resolution of racemic mixtures . This can be achieved through several methods:
Enzymatic Kinetic Resolution: Utilizing enzymes, such as esterases from microorganisms like Yarrowia lipolytica, that selectively hydrolyze one enantiomer of the ester, leaving the other enantiomer in high purity. mdpi.comnih.gov Protein engineering can be used to tune the enantioselectivity of these enzymes for specific substrates. nih.gov
Deracemization: This process converts a racemic mixture into a single enantiomer. One approach involves subjecting the racemic compound to high shear or impact forces, such as grinding, which can induce a solid-state transformation to a single chiral form. patsnap.com
Future work will focus on identifying or engineering highly selective enzymes and developing more efficient catalytic systems for the asymmetric synthesis and deracemization of this and related compounds.
Application of Advanced Spectroscopic Probes for Real-Time Monitoring
Understanding and optimizing the synthesis and reactions of this compound will require advanced analytical techniques capable of real-time monitoring. Future research could leverage sophisticated spectroscopic probes to gain deeper insights into reaction kinetics, mechanisms, and stereochemistry.
Spectroscopic probes are reagents that interact with target molecules and produce a change in their spectroscopic properties (e.g., absorption or fluorescence). rsc.org For this system, probes could be designed to:
Monitor the phenolic hydroxyl group: Changes in the local environment of the phenol (B47542) group during a reaction could be tracked using fluorescence spectroscopy. This technique is highly sensitive and non-destructive, making it suitable for real-time analysis of reactions in complex mixtures. google.com
Track stereochemistry: Chiral spectroscopic methods, such as Circular Dichroism (CD), could be used to monitor the enantiomeric excess of the product during a stereoselective synthesis or resolution in real-time.
Mid-Infrared (MIR) spectroscopy is another powerful tool that can provide detailed information about the chemical structure and functional groups of phenolic compounds. google.com The development of a spectral database for this compound and its derivatives would facilitate rapid identification and characterization. google.com These advanced spectroscopic methods would provide invaluable data for optimizing reaction conditions and understanding complex chemical transformations.
Computational Approaches to Predict and Design Novel Reactivity
Computational chemistry offers powerful tools to predict molecular properties and reactivity, thereby guiding and accelerating experimental research. google.comresearchgate.net For this compound, future research will increasingly rely on in silico methods to explore its chemical space.
Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to calculate the optimized geometry, electronic structure, and spectral properties (e.g., NMR, IR) of the molecule. researchgate.net DFT can also be used to model reaction pathways, calculate activation energies, and predict the regioselectivity and stereoselectivity of potential reactions, aiding in the design of new synthetic routes.
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the structural features of a molecule with its biological activity or physical properties. nih.gov By generating a virtual library of derivatives of this compound and calculating various molecular descriptors, QSAR models could be built to predict their potential as, for example, anti-inflammatory agents or antioxidants, prioritizing the most promising candidates for synthesis.
Machine Learning (ML): Modern ML platforms can predict chemical reactivity based solely on the 2D structure of molecules. researchgate.net By training models on large datasets of known reactions, these tools could predict the likely outcomes of novel derivatization strategies or the optimal conditions for a desired transformation, saving significant experimental time and resources.
| Computational Method | Application Area | Predicted Properties/Outcomes |
|---|---|---|
| Density Functional Theory (DFT) | Reaction Mechanism & Spectroscopy | Transition state energies, reaction pathways, NMR/IR spectra. researchgate.net |
| QSAR | Drug Discovery & Property Prediction | Biological activity, toxicity, solubility. nih.gov |
| Machine Learning (ML) | Reactivity Prediction & Synthesis Design | Reaction yields, product selectivity, optimal reaction conditions. researchgate.net |
| Molecular Dynamics (MD) | Supramolecular Chemistry | Self-assembly behavior, conformation of aggregates. |
Investigation of Self-Assembly and Supramolecular Chemistry Applications
Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. nih.gov The structure of this compound, with its hydrogen-bond-donating phenolic group and aromatic ring, makes it an excellent candidate for exploration in this field.
Future research could investigate the ability of this molecule and its derivatives to self-assemble into ordered structures like gels, liquid crystals, or nanofibers. nih.gov The interplay between the hydrogen-bonding hydroxyl group and the π-system of the benzene (B151609) ring could lead to the formation of well-defined one-, two-, or three-dimensional networks. patsnap.com
Furthermore, derivatives of this molecule could be designed to act as building blocks for more complex supramolecular architectures. For example, by attaching recognition motifs, it could be used in host-guest chemistry or in the construction of molecular sensors. The ability to control the assembly and disassembly of these structures in response to external stimuli (e.g., pH, light, temperature) is a particularly exciting avenue, with potential applications in drug delivery, smart materials, and catalysis. orientjchem.org
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 2-(2-hydroxyphenyl)propanoate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via esterification of 2-(2-hydroxyphenyl)propanoic acid using methanol under acid catalysis (e.g., H₂SO₄). Key parameters include temperature control (60–80°C) to avoid decarboxylation and stoichiometric ratios to minimize side products like diesters. Purity is optimized via recrystallization from ethanol/water mixtures .
Q. What analytical techniques are recommended for confirming the structure and purity of this compound?
- Methodological Answer : High-resolution NMR (¹H and ¹³C) is critical for verifying the ester group and aromatic substitution pattern. LC-MS or GC-MS can confirm molecular weight, while HPLC with UV detection (λ = 254 nm) quantifies purity. Residual solvents are assessed via headspace GC .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer : Use PPE (gloves, goggles) to prevent skin/eye contact (H315, H319 hazards). Work in a fume hood to avoid inhalation (H335). In case of exposure, rinse with water for 15 minutes and consult safety data sheets for spill management .
Advanced Research Questions
Q. How can regioselectivity challenges in modifying the hydroxyphenyl moiety be addressed during derivatization?
- Methodological Answer : Protecting the phenolic -OH group (e.g., with acetyl or tert-butyldimethylsilyl groups) prior to functionalization prevents unwanted side reactions. For nitration or halogenation, use directing groups or catalysts (e.g., FeCl₃) to control substitution patterns. Post-reaction deprotection with mild bases (e.g., K₂CO₃/MeOH) ensures integrity of the ester .
Q. What strategies mitigate data contradictions in biological activity studies, such as varying IC₅₀ values across assays?
- Methodological Answer : Standardize assay conditions (e.g., cell line viability, solvent controls) to reduce variability. Use orthogonal assays (e.g., enzymatic inhibition vs. cell-based) to confirm activity. Cross-validate results with structurally analogous compounds (e.g., ibuprofen derivatives) to identify scaffold-specific trends .
Q. How can impurity profiling be optimized for this compound in pharmaceutical intermediates?
- Methodological Answer : Employ gradient HPLC with a C18 column and PDA detector to separate impurities (e.g., unreacted acid or methylated byproducts). Use reference standards (e.g., EP Impurities A–N) for quantification. For trace analysis, hyphenate LC with high-resolution MS to detect low-abundance species .
Q. What computational methods are effective in predicting the compound’s reactivity in nucleophilic acyl substitution?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution on the ester carbonyl. Solvent effects (e.g., dielectric constant of methanol) are incorporated via polarizable continuum models (PCM) to refine activation energy predictions .
Q. How do steric and electronic effects of the 2-hydroxyphenyl group influence the compound’s stability under accelerated degradation conditions?
- Methodological Answer : Perform forced degradation studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring. The ortho-hydroxyl group may form intramolecular hydrogen bonds with the ester, enhancing stability compared to para-substituted analogs. Compare degradation pathways via Arrhenius kinetics to extrapolate shelf-life .
Q. What experimental designs are recommended for studying the compound’s interactions with serum proteins or metabolic enzymes?
- Methodological Answer : Use fluorescence quenching assays or surface plasmon resonance (SPR) to measure binding affinity to human serum albumin (HSA). For metabolic stability, incubate with liver microsomes and track depletion via LC-MS/MS. Include positive controls (e.g., warfarin for protein binding) to validate assays .
Notes on Data Interpretation
- Contradictions in Synthetic Yields : Discrepancies may arise from residual water in methanol (promoting hydrolysis) or variations in acid catalyst purity. Always report solvent dryness (e.g., molecular sieves) and catalyst source .
- Biological Activity Variability : Differences in cell permeability (logP ~2.5) or metabolic inactivation (e.g., esterase cleavage) can explain inconsistent activity. Use prodrug strategies or stable analogs (e.g., tert-butyl esters) to improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
